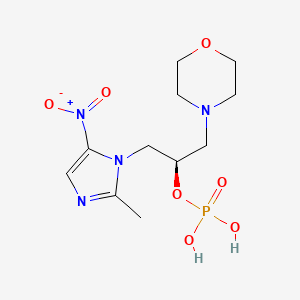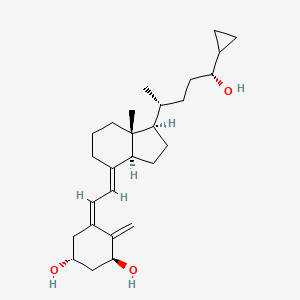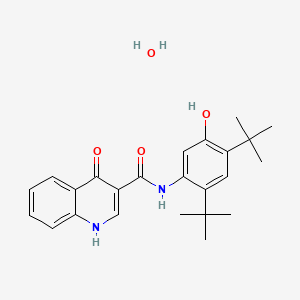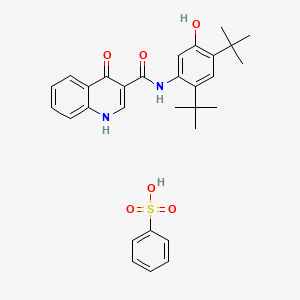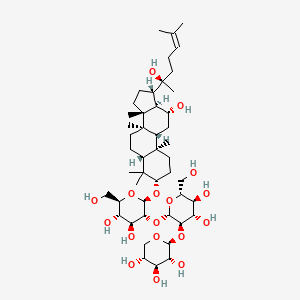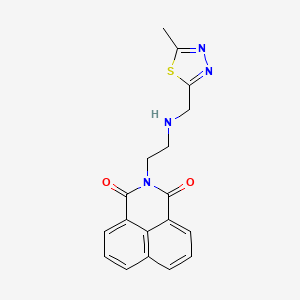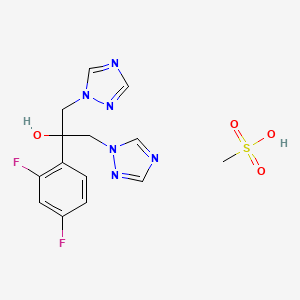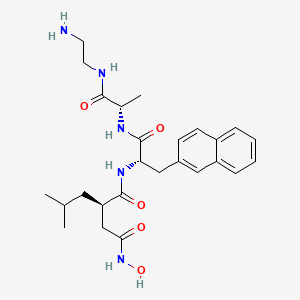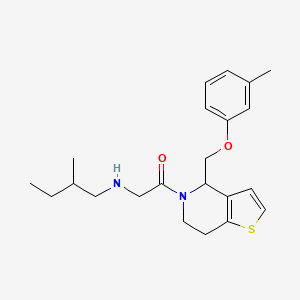
RU-Ski 43
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
生化分析
Biochemical Properties
RU-Ski 43 interacts with the enzyme Hedgehog acyltransferase (Hhat), inhibiting its function . This interaction blocks the palmitoylation of Sonic hedgehog (Shh), a critical process for signaling through Shh . The nature of this interaction is selective and does not affect the palmitoylation of H-Ras or Fyn, myristoylation of c-Src, or acylation of Wnt3a .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is cell-permeable and inhibits both autocrine and paracrine Shh-induced activation of Gli-mediated transcription . In pancreatic cancer cells, this compound reduces both Gli1 activation and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with the enzyme Hhat . It inhibits Hhat in a manner that is non-competitive with respect to palmitoyl CoA and uncompetitive with respect to ShhN . This leads to a decrease in the palmitoylation of Shh, thereby inhibiting Shh signaling .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and effective in inhibiting Hhat and Shh signaling .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway . It interacts with the enzyme Hhat and affects the palmitoylation of Shh
准备方法
RU-SKI 43 是通过一系列化学反应合成的,这些反应涉及二氢噻吩并吡啶基乙酮结构的形成 . 合成路线通常包括以下步骤:
噻吩并吡啶核的形成: 此步骤涉及适当前体的环化以形成噻吩并吡啶环。
乙酮基的引入: 乙酮基是通过一系列反应引入的,包括烷基化和氧化。
最终修饰:
化学反应分析
RU-SKI 43 经历了几种类型的化学反应,包括:
棕榈酰化的抑制: This compound 以棕榈酰辅酶 A 非竞争性和 Shh 非竞争性方式抑制 Hedgehog 酰基转移酶 (Hhat) 对 Sonic Hedgehog (Shh) 的棕榈酰化.
Gli-1 活化的减少: This compound 通过平滑蛋白依赖性非典型信号通路减少 Gli-1 活化.
Akt 和 mTOR 通路的抑制: This compound 降低 Akt 和 mTOR 通路的活性,这些通路对于细胞增殖和存活至关重要.
这些反应中常用的试剂和条件包括棕榈酰辅酶 A、Shh 和各种细胞系,例如 AsPC-1 和 Panc-1 . 这些反应形成的主要产物是 Shh 的抑制形式以及 Gli-1、Akt 和 mTOR 水平的降低 .
科学研究应用
RU-SKI 43 具有广泛的科学研究应用,包括:
相似化合物的比较
RU-SKI 43 在以高效力选择性抑制 Hedgehog 酰基转移酶 (Hhat) 方面是独一无二的 . 类似的化合物包括:
环巴胺: Hedgehog 信号通路中平滑蛋白受体的抑制剂。
GDC-0449(维莫德吉): 用于治疗基底细胞癌的平滑蛋白拮抗剂。
伊曲康唑: 一种抗真菌剂,它还通过靶向平滑蛋白来抑制 Hedgehog 信号通路。
This compound 因其对 Hhat 的特异性抑制而脱颖而出,使其成为研究 Hedgehog 非典型信号通路的有价值工具 .
属性
IUPAC Name |
2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENEMOEBJOKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of RU-SKI 43?
A1: this compound is a small molecule inhibitor of Hedgehog Acyltransferase (Hhat) [, , ]. Hhat is an enzyme that catalyzes the attachment of palmitate, a 16-carbon fatty acid, to Sonic Hedgehog (Shh) [, , ]. This palmitoylation is essential for Shh signaling activity [, , ]. By inhibiting Hhat, this compound prevents Shh palmitoylation, thereby blocking its signaling activity and downstream effects [, , ].
Q2: Why is inhibiting the Hedgehog signaling pathway relevant in cancer treatment?
A2: Aberrant activation of the Hedgehog signaling pathway has been implicated in the development and progression of various cancers, including pancreatic cancer and breast cancer [, ]. Studies have shown that inhibiting Shh signaling, through Hhat inhibition, can reduce tumor growth in vitro and in vivo [, ].
Q3: What evidence supports the effectiveness of this compound in inhibiting Hhat and Shh signaling?
A3: In vitro studies have shown that this compound effectively inhibits Shh palmitoylation in a dose-dependent manner, with an IC50 of 0.895 µM []. Furthermore, treatment with this compound decreased cell proliferation in ERα positive breast cancer cells []. Importantly, this compound showed specific inhibition of Shh palmitoylation without affecting the palmitoylation of other proteins like H-Ras and Fyn, or the myristoylation of c-Src [].
Q4: Has this compound shown efficacy in any in vivo models of cancer?
A4: Yes, research indicates that Hhat knockdown through lentiviral shRNA vectors in a Panc1 xenograft mouse model led to decreased tumor growth, highlighting the potential of Hhat inhibition as a therapeutic strategy []. While the specific in vivo effects of this compound were not detailed in the provided abstracts, its promising in vitro activity and the successful use of genetic Hhat knockdown in vivo warrant further investigation of this compound in relevant animal models.
Q5: Is this compound structurally similar to any other known Hhat inhibitors?
A6: While the provided abstracts don't provide the detailed structure of this compound, they mention the development of a second-generation Hhat inhibitor, RU-SKI 101, designed based on the structure of this compound []. This suggests that this compound could serve as a scaffold for developing new Hhat inhibitors with improved potency and pharmacological properties.
Q6: What are the limitations of the current research on this compound?
A6: The available information on this compound primarily stems from conference abstracts, which usually present preliminary findings. More comprehensive data on its pharmacodynamics, pharmacokinetics, and toxicity profile are necessary to fully assess its therapeutic potential. Additionally, further research is needed to determine optimal dosages, potential side effects, and long-term consequences of Hhat inhibition by this compound.
Q7: What are the next steps in the development of this compound as a potential therapeutic agent?
A7: Future research should focus on conducting more detailed preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound. This includes investigating its efficacy against a broader range of cancer types, determining optimal drug delivery methods, and evaluating its potential for combination therapy with existing treatments. Additionally, exploring biomarkers to predict treatment response and monitor potential resistance mechanisms will be crucial for its clinical translation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

